![molecular formula C11H14O3 B563709 4-(2-Oxiranylmethoxy-d5)benzeneethanol CAS No. 1189916-93-5](/img/structure/B563709.png)
4-(2-Oxiranylmethoxy-d5)benzeneethanol
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Description
“4-(2-Oxiranylmethoxy-d5)benzeneethanol” is a biochemical used for proteomics research . It has a molecular weight of 199.26 and a molecular formula of C11H9D5O3 .
Molecular Structure Analysis
The molecular structure of “4-(2-Oxiranylmethoxy-d5)benzeneethanol” is represented by the formula C11H9D5O3 . The compound contains an oxirane ring (a three-membered ring containing two carbons and one oxygen), which is attached to a benzene ring via a methoxy group .Physical And Chemical Properties Analysis
“4-(2-Oxiranylmethoxy-d5)benzeneethanol” is a solid at room temperature . It is soluble in acetone and chloroform . It should be stored at -20° C .Safety And Hazards
While specific safety data for “4-(2-Oxiranylmethoxy-d5)benzeneethanol” is not available, general precautions should be taken while handling it. Avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek medical help immediately .
properties
IUPAC Name |
2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFFRCLROZLAD-HJCBPHCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxiranylmethoxy-d5)benzeneethanol |
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